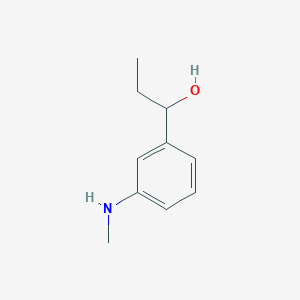

3-Methylaminophenylpropanol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-Methylaminophenylpropanol is a useful research compound. Its molecular formula is C10H15NO and its molecular weight is 165.23 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

3-Methylaminophenylpropanol, also known as 3-(methylamino)-1-phenylpropan-1-ol, is a chemical compound with diverse applications in scientific research, particularly in the fields of chemistry, biology, and medicine. It has a molecular formula of C10H15NO and a molecular weight of 165.23 g/mol.

Scientific Research Applications

3-(Methylamino)-1-phenylpropan-1-ol serves as a versatile intermediate and reagent in various scientific applications.

Organic Synthesis: It is utilized as an intermediate in the synthesis of complex organic molecules. The hydroxyl group can be substituted with other functional groups using appropriate reagents.

Pharmaceuticals: The compound is a key intermediate in the production of fluoxetine hydrochloride, a widely used antidepressant. It also plays a crucial role in Abbreviated New Drug Applications (ANDA), New Drug Applications (NDA), and the commercial manufacturing of Fluoxetine .

Agrochemicals: Though not explicitly stated, its structural features suggest potential use as a building block in the synthesis of various agrochemicals.

Material Science: While not directly mentioned, the compound may find applications in material science due to its chemical properties and reactivity.

Biological Activity : 3-(Methylamino)-1-phenylpropan-1-ol, also known as methylphenidate or its derivatives, has garnered attention in pharmacological research due to its potential effects on neurotransmitter systems and implications for treating neurological disorders.

Chemical Reactions

3-(methylamino)-1-phenylpropan-1-ol can undergo several chemical reactions:

- Oxidation: It can be oxidized to form corresponding ketones or aldehydes.

- Reduction: It can be reduced to form secondary or tertiary amines.

- Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.

Retrosynthesis Analysis

Retrosynthetic analysis reveals that drugs are derivatives of 3-methylamino-1-phenylpropan-1-ol, which contains a stereocenter .

Biological and Pharmacological Effects

The biological activity of 3-(Methylamino)-1-phenylpropan-1-ol primarily involves its interaction with neurotransmitter systems:

- Norepinephrine and Dopamine: The compound acts as a reuptake inhibitor for norepinephrine and dopamine, enhancing their availability in synaptic clefts. This mechanism is crucial for its potential therapeutic effects in managing attention-deficit hyperactivity disorder (ADHD) and other cognitive disorders.

- Cellular Effects: Research indicates that it may influence cellular processes such as enzyme activity modulation and gene expression changes, impacting metabolic pathways and signaling cascades within cells.

Pharmacological activities include:

- Cognitive Enhancement: Studies suggest that it may improve attention and cognitive function, similar to other stimulants used in ADHD treatment.

- Mood Regulation: Its interaction with neurotransmitter systems suggests potential applications in mood disorders, although clinical data is limited and further research is warranted.

Case Studies and Research Findings

- GABA Receptor Agonists: Research has explored the development of new GABA receptor agonists for treating reflux disease, utilizing 3-aminopropylphosphinic acids. These compounds showed a superior therapeutic index compared to 3-aminopropyl(methyl)phosphinic acids due to differential GAT-mediated uptake into brain cells .

- Fluoxetine Synthesis: 3-methylamino-1-phenylpropan-1-ol is a precursor in the synthesis of Fluoxetine, Tomoxetine, and Nisoxetine . Enantiomers of 3-methylamino-1-phenylpropan-1-ol can be reacted with substituted phenols to produce these target products .

- Polyphenol-Containing Nanoparticles: Polyphenols, which contain phenolic hydroxyl groups, have shown beneficial effects and are used in synthesizing nanoparticles for bioimaging, therapeutic delivery, and other biomedical applications .

Q & A

Basic Research Questions

Q. What are the recommended analytical techniques for confirming the purity and structural identity of 3-methylaminophenylpropanol?

Methodological Answer:

- Chromatographic Analysis : Use HPLC or GC-MS with a reference standard to verify purity (≥95% by LC/MS-UV, as per common practices for related compounds) .

- Spectroscopic Validation : Combine 1H-NMR and 13C-NMR to confirm structural assignments. For example, verify the presence of methylamino (-NHCH3) and propanol moieties via chemical shifts (e.g., δ 2.8–3.2 ppm for methylamino protons) .

- Mass Spectrometry : High-resolution MS (HRMS) should match the molecular formula (C10H15NO) within 5 ppm error .

Q. How can researchers optimize synthesis routes for this compound to improve yield and scalability?

Methodological Answer:

- Precursor Selection : Prioritize precursors with high atom economy (e.g., 3-aminophenylpropanol derivatives) and avoid intermediates prone to oxidation .

- Reaction Optimization : Use microwave-assisted synthesis (e.g., 100–150°C, 30–60 min) to enhance reaction rates and reduce side products, as demonstrated for structurally similar phenylpropanal derivatives .

- Purification Strategies : Employ column chromatography with gradient elution (e.g., hexane/ethyl acetate) to isolate the target compound from unreacted precursors or byproducts .

Advanced Research Questions

Q. How should researchers address contradictions in reported physicochemical properties (e.g., solubility, stability) of this compound across studies?

Methodological Answer:

- Systematic Reproducibility Checks : Replicate experiments under controlled conditions (e.g., pH 7.4 buffer for solubility assays, 25°C for stability tests) .

- Data Harmonization : Cross-reference data with authoritative databases (e.g., NIST Chemistry WebBook) and report deviations using standardized nomenclature (e.g., avoiding ambiguous terms like "sparingly soluble") .

- Hyphenated Techniques : Use DSC-TGA (differential scanning calorimetry-thermogravimetric analysis) to resolve discrepancies in melting points or decomposition profiles .

Q. What experimental strategies are recommended for studying the metabolic fate of this compound in in vitro models?

Methodological Answer:

- Metabolite Profiling : Incubate the compound with liver microsomes (e.g., human S9 fraction) and analyze metabolites via UPLC-QTOF-MS. Focus on hydroxylation or methyl group oxidation products .

- Enzyme Inhibition Assays : Test cytochrome P450 (CYP) isoform-specific inhibitors (e.g., ketoconazole for CYP3A4) to identify primary metabolic pathways .

- Data Interpretation : Use software tools (e.g., MetaboLynx) to annotate metabolites and compare fragmentation patterns with known standards .

Q. How can researchers validate the stability of this compound under varying storage and experimental conditions?

Methodological Answer:

- Stress Testing : Expose the compound to accelerated degradation conditions (e.g., 40°C/75% RH for 4 weeks) and monitor degradation via HPLC .

- Light Sensitivity : Conduct photostability studies using ICH Q1B guidelines (exposure to 1.2 million lux·hr) and quantify degradation products .

- Solution Stability : Prepare stock solutions in DMSO or ethanol and assess stability over 24–72 hours using UV-Vis spectroscopy (λ = 250–300 nm) .

Q. Methodological Guidance for Data Reporting

Q. How should researchers standardize nomenclature and structural descriptors for this compound to avoid ambiguity?

Methodological Answer:

- IUPAC Compliance : Use "3-[(methylamino)methyl]phenol" or "3-(methylaminomethyl)phenol" to align with IUPAC rules, avoiding nonstandard abbreviations .

- Database Cross-Referencing : Include CAS Registry Number (if available) and PubChem CID in publications to enhance traceability .

- Synonym Management : List all known synonyms (e.g., this compound, 3-MAPP) in supplementary materials to aid literature searches .

Q. Tables for Key Data

Table 1. Comparison of Synthesis Methods for this compound

| Method | Conditions | Yield (%) | Purity (%) | Reference |

|---|---|---|---|---|

| Traditional Alkylation | 12h reflux, THF, K2CO3 | 65 | 90 | |

| Microwave-Assisted | 150°C, 30 min, DMF | 85 | 97 |

Table 2. Stability of this compound Under Stress Conditions

| Condition | Degradation Products | % Remaining (24h) | Analytical Method |

|---|---|---|---|

| Acidic (0.1M HCl) | Hydrolyzed amine derivative | 78 | HPLC-UV |

| Oxidative (H2O2) | N-oxide formation | 65 | LC-MS |

Propriétés

Formule moléculaire |

C10H15NO |

|---|---|

Poids moléculaire |

165.23 g/mol |

Nom IUPAC |

1-[3-(methylamino)phenyl]propan-1-ol |

InChI |

InChI=1S/C10H15NO/c1-3-10(12)8-5-4-6-9(7-8)11-2/h4-7,10-12H,3H2,1-2H3 |

Clé InChI |

QGXUUCMCEVNERH-UHFFFAOYSA-N |

SMILES |

CCC(C1=CC(=CC=C1)NC)O |

SMILES canonique |

CCC(C1=CC(=CC=C1)NC)O |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.